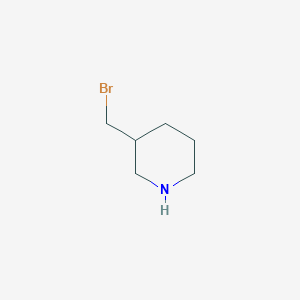

3-(Bromomethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)piperidine is a chemical compound with the molecular formula C6H12BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)piperidine typically involves the bromination of piperidine derivatives. One common method is the bromination of 3-methylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)piperidine, while oxidation with potassium permanganate can produce 3-(hydroxymethyl)piperidine.

Scientific Research Applications

3-(Bromomethyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.

Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)piperidine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function.

Comparison with Similar Compounds

Similar Compounds

3-(Bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

3-(Chloromethyl)piperidine: Contains a chloromethyl group instead of a bromomethyl group.

3-(Hydroxymethyl)piperidine: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)piperidine is unique due to its specific reactivity and the presence of the bromomethyl group, which provides distinct chemical properties compared to its analogs. The bromine atom imparts higher reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

3-(Bromomethyl)piperidine is a piperidine derivative characterized by a bromomethyl group at the 3-position of the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the biological activity of this compound based on diverse research findings.

- Molecular Formula : C₆H₁₂BrN

- Molecular Weight : 178.07 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The bromomethyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

The biological activity of this compound is largely attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction may lead to modulation of enzyme activity, receptor binding, and other cellular processes. The specific molecular targets depend on the context of its application .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its mechanism and efficacy .

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. For instance:

- Case Study : A study evaluated derivatives containing piperidine scaffolds against MDA-MB-231 breast cancer cells. Results indicated significant cytotoxic effects, with some compounds demonstrating over 50% reduction in cell viability at concentrations around 50 µM after 72 hours of treatment .

- Mechanism : The anticancer activity is thought to be associated with the induction of apoptosis and inhibition of cell proliferation through various pathways, including caspase activation and DNA fragmentation prevention .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-3-(bromomethyl)piperidine | Contains a benzyl group | Exhibits different reactivity due to additional functional groups |

| 4-(Bromomethyl)piperidine | Bromomethyl substitution at position 4 | Variability in receptor interactions compared to 3-position substitution |

| N-Methyl-3-bromopiperidine | Methyl group addition at nitrogen | Alters pharmacokinetics due to methylation |

The differences in substitution patterns significantly affect their biological activities and potential therapeutic applications .

Research Applications

This compound serves as a precursor for synthesizing various functionalized derivatives, which may exhibit enhanced biological activities depending on the introduced functionalities. Notably, it has been utilized in developing selective norepinephrine reuptake inhibitors (SNRIs), highlighting its relevance in treating neurological disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Bromomethyl)piperidine to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by employing controlled alkylation reactions. For example, using N-bromosuccinimide (NBS) in inert solvents like carbon tetrachloride under reflux conditions, as demonstrated in analogous bromomethyl derivative syntheses . Catalytic amounts of triethylamine (Et₃N) in acetonitrile (MeCN) can enhance reaction efficiency by neutralizing HBr byproducts . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for achieving >93% purity, as seen in related brominated piperidine derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and bromomethyl group integration.

- High-Performance Liquid Chromatography (HPLC) : To assess purity using C18 columns and acetonitrile/water mobile phases.

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight validation.

- Melting Point Analysis : Compare observed mp ranges (e.g., 79–82°C for structurally similar brominated alcohols) to literature values .

- Reference protocols from Section 3 of biomedical chemistry guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers address instability issues of this compound in aqueous or protic environments?

- Methodological Answer : Instability often arises from hydrolysis of the bromomethyl group. Strategies include:

- Anhydrous Conditions : Conduct reactions under nitrogen/argon with rigorously dried solvents (e.g., molecular sieves for MeCN) .

- Protective Groups : Temporarily mask reactive sites (e.g., Boc-protected piperidines) during multi-step syntheses .

- Stability Studies : Use kinetic assays (e.g., HPLC monitoring at 25°C/40°C) to quantify degradation rates and identify optimal storage conditions (e.g., −20°C in amber vials) .

Q. What catalytic systems improve the efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Nickel Catalysts : Effective for C–C bond formation, as shown in reductive coupling of halomethylpyridines .

- Copper-Mediated Click Chemistry : For triazole formation using azides, leveraging sodium ascorbate and CuSO₄ .

- Ligand Design : Bidentate P,N ligands enhance catalytic activity in ethylene oligomerization, a principle applicable to piperidine derivatives .

Q. How can researchers resolve contradictions in reported reaction conditions for alkylation using this compound?

- Methodological Answer :

- Systematic Variation : Test parameters (solvent polarity, temperature, base strength) using Design of Experiments (DoE) frameworks .

- Meta-Analysis : Compare literature data (e.g., yields under Et₃N vs. K₂CO₃) and validate hypotheses via controlled replicates .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

Q. Experimental Design & Data Analysis

Q. What frameworks guide the formulation of rigorous research questions for this compound applications?

- Methodological Answer :

- PICO Framework : Define Population (e.g., catalytic systems), Intervention (new ligands), Comparison (existing methods), Outcome (yield improvement) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does solvent choice impact SN2 reactivity?") .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, analyzing samples weekly via HPLC .

- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation in quartz cuvettes under 254 nm light .

Q. Safety & Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

Properties

IUPAC Name |

3-(bromomethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGZHQGOTPGBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.